2-Chloro-5-methoxybenzene-1,4-diol
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Overview
Description
2-Chloro-5-methoxybenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxybenzene-1,4-diol using chlorine or a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or demethoxylated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Chloro-5-methoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxybenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzene-1,3-diol
- 2-Chloro-3-methoxybenzene-1,4-diol
- 2-Chloro-5-methoxybenzene-1,3-diol
Uniqueness
2-Chloro-5-methoxybenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67289-06-9 |
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Molecular Formula |
C7H7ClO3 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |
InChI Key |
HZZNREBBIMHWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Cl)O |
Origin of Product |
United States |
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